molecular formula C9H10ClN3O3 B2966310 4-(3-Chloro-5-nitropyridin-2-yl)morpholine CAS No. 892491-61-1

4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Cat. No.: B2966310
CAS No.: 892491-61-1
M. Wt: 243.65
InChI Key: KODWLMRRIFTVCO-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10ClN3O3 and a molecular weight of 243.65 g/mol It is characterized by the presence of a morpholine ring attached to a chlorinated and nitrated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine typically involves the reaction of 3-chloro-5-nitropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-nitropyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

4-(3-Chloro-5-nitropyridin-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-5-nitropyridin-2-yl)morpholine is unique due to the presence of both a chlorine and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3-chloro-5-nitropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWLMRRIFTVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3-Dichloro-5-nitropyridine (Synthesis, 1990, 6, 499-501) (20 g, 104 mmol) was added portionwise to morpholine (40 mL) at 0° C. and heated at 120° C. for 1 h. The reaction was cooled to room temperature, water (100 mL) added and the reaction extracted with DCM (3×150 mL). The organics were dried (MgSO4), filtered, and the solvent removed under reduced pressure to give the product as a yellow solid, which was triturated with isohexane and allowed to dry under vacuum at 60° C. 1H NMR δ 8.98 (1H, d), 8.47 (1H, d), 3.74-3.69 (4H, m), 3.67-3.62 (4H, m); MS m/e MH+ 244.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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